molecular formula C3H5BN2O2 B1632131 1H-Pyrazole-4-boronic acid CAS No. 763120-58-7

1H-Pyrazole-4-boronic acid

Cat. No. B1632131
CAS RN: 763120-58-7
M. Wt: 111.9 g/mol
InChI Key: KEZNMOUMHOZFRA-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-boronic acid is a useful reagent for Suzuki-Miyaura cross-couplings . It is also used as a reagent for preparing various compounds .


Synthesis Analysis

This compound can be synthesized from 1-methyl-4-bromopyrazole by reaction with triisopropyl borate . It is also involved in several reactions as a reagent for the preparation of aminothiazoles .


Molecular Structure Analysis

The empirical formula of this compound is C3H5BN2O2 . Its molecular weight is 111.90 .


Chemical Reactions Analysis

This compound is used in Suzuki-Miyaura cross-coupling reactions . It is also involved in several reactions as a reagent for the preparation of aminothiazoles .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 146-151 °C .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds 1H-Pyrazole-4-boronic acid plays a significant role as an intermediate in the synthesis of various biologically active compounds. Zhang Yu-jua (2013) demonstrated the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate from 1H-pyrazole, which is crucial for developing biologically active molecules (Zhang Yu-jua, 2013).

  • Improved Synthesis Processes The compound has been used to improve synthesis processes. C. Dong (2011) reported an enhanced synthesis method for 1H-Pyrazole-4-Carboxylic Acid, demonstrating increased yields from 70% to 97.1% (C. Dong, 2011).

  • Structural Characterization and Modification Studies by Durka et al. (2015) involved the synthesis and characterization of silylated or germylated pyrazoleboronic acids, exploring the chemical structures and potential modifications of pyrazoleboronic acid derivatives (Durka et al., 2015).

  • Suzuki Couplings Application An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester has been described by Mullens (2009), highlighting its application in Suzuki couplings, a significant reaction type in organic chemistry (Mullens, 2009).

  • Regiospecific Synthesis The work of Dragovich et al. (2007) focused on regiospecific synthesis involving pyrazoleboronic acids, essential for creating specific molecular structures with potential applications in various fields (Dragovich et al., 2007).

  • Optoelectronic Applications Research by Cetin et al. (2018) on oligo-pyrazole-based thin films, involving pyrazole-3,4-dicarboxylic acid derivatives, indicated the potential of such materials in optoelectronic applications, highlighting the versatility of pyrazole derivatives in material science (Cetin et al., 2018).

  • Akbas et al. (2005) synthesized new 1H-pyrazole-3-carboxylic acid derivatives and evaluated their antibacterial activities, indicating the potential use of these compounds in developing new antimicrobial agents (Akbas et al., 2005).
  • Catalysis in Metal Complex Formation Dalinger et al. (2020) focused on creating novel ligands based on 1H-pyrazole-3(5)-carboxylic acids for applications in medicinal chemistry and metal complex catalysis, demonstrating the compound's versatility in facilitating complex chemical reactions (Dalinger et al., 2020).

  • Insecticidal Activities Huang et al. (2017) synthesized 1H-pyrazole-5-carboxylic acid derivatives and tested their insecticidal activities, revealing potential applications in pest control (Huang et al., 2017).

  • Functionalization Reactions in Organic Chemistry Yıldırım and Kandemirli (2006) conducted experimental and theoretical studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid, providing insights into its chemical behavior and potential uses in organic synthesis (Yıldırım & Kandemirli, 2006).

Mechanism of Action

Target of Action

1H-Pyrazole-4-boronic acid is a reagent used in various chemical reactions . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary target of this compound in this reaction is the palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst in a process called transmetalation . This process involves the transfer of an organic group, in this case, the this compound, from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of various organic compounds . These compounds can further participate in various biochemical pathways, leading to the synthesis of a variety of bioactive molecules .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds, including bioactive molecules .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, such as the presence of a palladium catalyst and a base . Moreover, the stability and efficacy of this compound can be affected by factors such as temperature, pH, and the presence of other chemicals .

Safety and Hazards

1H-Pyrazole-4-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

It is known that boronic acids, including 1H-Pyrazole-4-boronic acid, are often used in Suzuki-Miyaura cross-coupling reactions . This suggests that this compound may interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported .

Cellular Effects

Pyrazole derivatives have been shown to have diverse pharmacological effects, including antileishmanial and antimalarial activities . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrazole derivatives can participate in a variety of chemical reactions, suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid at room temperature and has a melting point of 146-151 °C . This suggests that it may have good stability and slow degradation, although specific long-term effects on cellular function observed in in vitro or in vivo studies have not been reported .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities, suggesting that this compound may also have dosage-dependent effects in animal models .

Metabolic Pathways

It is known that boronic acids, including this compound, are often used in Suzuki-Miyaura cross-coupling reactions . This suggests that this compound may be involved in metabolic pathways related to these reactions .

Transport and Distribution

It is known that boronic acids can form reversible covalent complexes with diols and amino acids, suggesting that this compound may interact with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given its potential interactions with various biomolecules, it may be directed to specific compartments or organelles within the cell .

properties

IUPAC Name

1H-pyrazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2/c7-4(8)3-1-5-6-2-3/h1-2,7-8H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZNMOUMHOZFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNN=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590409
Record name 1H-Pyrazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

763120-58-7
Record name 1H-Pyrazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazole-4-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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